molecular formula C15H10N4 B14714092 3-Methyl-3-(4-methylphenyl)cyclopropane-1,1,2,2-tetracarbonitrile CAS No. 10432-49-2

3-Methyl-3-(4-methylphenyl)cyclopropane-1,1,2,2-tetracarbonitrile

Cat. No.: B14714092
CAS No.: 10432-49-2
M. Wt: 246.27 g/mol
InChI Key: VPNPDIWDHJWNFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-3-(4-methylphenyl)cyclopropane-1,1,2,2-tetracarbonitrile is a chemical compound with the molecular formula C15H10N4 It is a cyclopropane derivative characterized by the presence of four nitrile groups and a methyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-(4-methylphenyl)cyclopropane-1,1,2,2-tetracarbonitrile typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-methylbenzyl chloride with malononitrile in the presence of a strong base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-(4-methylphenyl)cyclopropane-1,1,2,2-tetracarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-Methyl-3-(4-methylphenyl)cyclopropane-1,1,2,2-tetracarbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-3-(4-methylphenyl)cyclopropane-1,1,2,2-tetracarbonitrile involves its interaction with specific molecular targets. The nitrile groups can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound’s structural features allow it to interact with enzymes and receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-3-methylcyclopropane-1,1,2,2-tetracarbonitrile
  • 3-(4-Methoxyphenyl)-3-methylcyclopropane-1,1,2,2-tetracarbonitrile
  • 3-(4-Aminophenyl)-3-methylcyclopropane-1,1,2,2-tetracarbonitrile

Uniqueness

3-Methyl-3-(4-methylphenyl)cyclopropane-1,1,2,2-tetracarbonitrile is unique due to its specific substitution pattern on the cyclopropane ring and the presence of four nitrile groups. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

10432-49-2

Molecular Formula

C15H10N4

Molecular Weight

246.27 g/mol

IUPAC Name

3-methyl-3-(4-methylphenyl)cyclopropane-1,1,2,2-tetracarbonitrile

InChI

InChI=1S/C15H10N4/c1-11-3-5-12(6-4-11)13(2)14(7-16,8-17)15(13,9-18)10-19/h3-6H,1-2H3

InChI Key

VPNPDIWDHJWNFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(C(C2(C#N)C#N)(C#N)C#N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.